Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate
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Overview
Description
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate, also known as EFC, is a compound of the oxazole class of heterocyclic compounds. It is a colorless solid that is soluble in most organic solvents. EFC has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, drug design, and biological research. In
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) explores microwave-assisted synthesis of hybrid molecules containing 1,3-oxazole and other moieties, investigating their antimicrobial, antilipase, and antiurease activities. This study highlights the potential of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate derivatives in developing compounds with significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Chemical Space Expansion through Synthesis
Slobodyanyuk et al. (2019) describe an efficient method for preparing novel sp3-enriched 4,5-disubstituted oxazoles, expanding the chemical space and utility of these compounds in synthetic and medicinal chemistry. This approach includes functional group transformations of Ethyl oxazole-4-carboxylates, demonstrating the versatility of oxazole derivatives in chemical synthesis (Slobodyanyuk, Andriienko, Vashchenko, Volochnyuk, Ryabukhin, & Grygorenko, 2019).
Palladium-catalyzed Modifications
Verrier, Hoarau, and Marsais (2009) report on the direct and regioselective modifications of Ethyl oxazole-4-carboxylate with alkenyl-, benzyl-, and alkyl halides using palladium catalysis. This work opens up pathways for creating a diverse array of ethyl oxazole-4-carboxylate derivatives with potential applications in organic chemistry and drug discovery (Verrier, Hoarau, & Marsais, 2009).
Structural Characterization and Crystal Structure
A study by Sapnakumari et al. (2014) focuses on the synthesis, characterization, and crystal structure analysis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. This research underlines the structural aspects of this compound derivatives, providing insight into their molecular arrangements and potential chemical reactivity (Sapnakumari, Narayana, Divya, Singh, Anthal, & Gupta, 2014).
Thiazole Derivatives Synthesis
The work by Fong et al. (2004) on the synthesis of 2-substituted thiazole-5-carboxylates via photolysis of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate showcases the application of this compound derivatives in creating thiazole derivatives, expanding their utility in organic chemistry (Fong, Janowski, Prager, & Taylor, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Indole derivatives, which have a similar aromatic structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that such compounds might affect a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound might also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGOQBEYDOXAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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